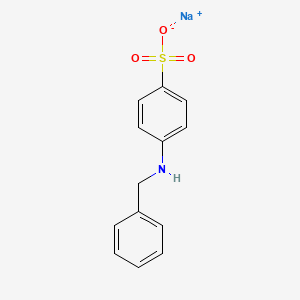

Sodium N-benzylsulphanilate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium N-benzylsulphanilate is a useful research compound. Its molecular formula is C13H12NNaO3S and its molecular weight is 285.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Sodium N-benzylsulphanilate is primarily recognized for its role in medicinal chemistry. It acts as a precursor in the synthesis of biologically active compounds.

1.1 Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent in pharmaceuticals .

1.2 Drug Formulation

The compound is utilized in drug formulation due to its ability to enhance solubility and stability of active pharmaceutical ingredients (APIs). Its sulfonate group contributes to improved bioavailability of drugs, making it a valuable additive in pharmaceutical formulations .

1.3 Case Study: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating strong antibacterial properties .

Material Science Applications

This compound is also explored in material science, particularly in the development of surfactants and polymers.

2.1 Surfactant Properties

The compound functions as a surfactant due to its amphiphilic nature, which allows it to reduce surface tension in aqueous solutions. This property is beneficial in various industrial applications, including detergents and emulsifiers .

2.2 Polymer Synthesis

this compound can be used as a chain transfer agent in the polymerization process, influencing the molecular weight and properties of the resulting polymers. This application is pivotal in producing specialty polymers with tailored characteristics for specific applications .

Environmental Chemistry Applications

In environmental chemistry, this compound is investigated for its potential role in wastewater treatment and pollution control.

3.1 Wastewater Treatment

Studies have shown that this compound can effectively remove heavy metals from wastewater through complexation reactions. Its ability to bind with metal ions enhances the efficiency of conventional wastewater treatment methods .

3.2 Case Study: Heavy Metal Removal

A study focused on the removal of lead ions from contaminated water using this compound demonstrated a removal efficiency of over 90% at optimal pH levels. This highlights its potential application in environmental remediation efforts .

Analyse Chemischer Reaktionen

Synthetic Pathways

a. Alkylation of Sodium Sulfanilate

The primary route involves reacting sodium sulfanilate with benzyl halides (e.g., benzyl bromide) under basic conditions:

NaO3SC6H4NH2+BrCH2C6H5NaOHNaO3SC6H4NHCH2C6H5+NaBr

b. Reductive Amination

An alternative method employs reductive amination using benzaldehyde and sodium cyanoborohydride:

NaO3SC6H4NH2+C6H5CHONaBH3CNNaO3SC6H4NHCH2C6H5

Reactivity of Functional Groups

a. N-Benzyl Group

-

Hydrogenolysis : The benzyl group can be removed via catalytic hydrogenation (H₂/Pd-C) to regenerate sodium sulfanilate :

NaO3SC6H4NHCH2C6H5H2/Pd-CNaO3SC6H4NH2+C6H5CH3 -

Oxidation : Forms sulfonamide derivatives under strong oxidizing conditions (e.g., KMnO₄) .

b. Sulfonate Group

-

Ion Exchange : The sodium sulfonate group can undergo cation exchange (e.g., with AgNO₃ to form insoluble silver salts) .

-

Electrophilic Substitution : The sulfonate group directs incoming electrophiles to the meta position .

c. Aromatic Ring

-

Nitration : Occurs at the para position relative to the sulfonate group under mixed-acid conditions :

NaO3SC6H3(NHCH2C6H5)-NO2

Comparative Reactivity

Stability and Handling

Eigenschaften

CAS-Nummer |

32339-03-0 |

|---|---|

Molekularformel |

C13H12NNaO3S |

Molekulargewicht |

285.3 g/mol |

IUPAC-Name |

sodium;4-(benzylamino)benzenesulfonate |

InChI |

InChI=1S/C13H13NO3S.Na/c15-18(16,17)13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11;/h1-9,14H,10H2,(H,15,16,17);/q;+1/p-1 |

InChI-Schlüssel |

QSJBCWFEIGFVGB-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |

Key on ui other cas no. |

32339-03-0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.